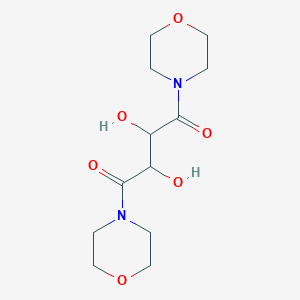
2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione typically involves the reaction of α-hydroxy ketones under specific conditions. One common method includes the use of Rose Bengal as a photocatalyst and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in a solvent like THF (tetrahydrofuran). The reaction is carried out under ambient temperature with white LED light for about 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.
化学反应分析
Types of Reactions
2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of polymers and other industrial chemicals .
作用机制
The mechanism of action of 2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione involves its interaction with specific molecular targets. The hydroxyl groups and the morpholine ring allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .
相似化合物的比较
Similar Compounds
2,3-Dihydroxy-1,4-butanedione: Lacks the morpholine ring but shares the dihydroxybutane structure.
2,3-Dihydroxy-6-methyl-4H-pyran-4-one: Contains a pyran ring instead of a morpholine ring and has antioxidant properties.
1,6-Diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-dione: Similar in having dihydroxy groups but differs in the overall structure and reactivity.
Uniqueness
2,3-Dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione is unique due to the presence of both hydroxyl groups and a morpholine ring, which confer distinct chemical and biological properties
属性
IUPAC Name |
2,3-dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c15-9(11(17)13-1-5-19-6-2-13)10(16)12(18)14-3-7-20-8-4-14/h9-10,15-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTWKYUSPAGIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C(C(=O)N2CCOCC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














